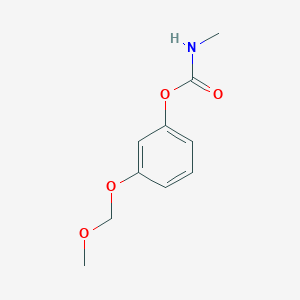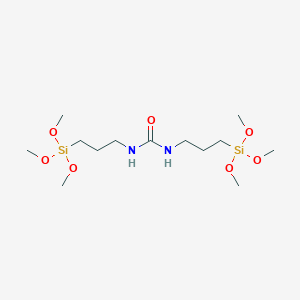
3,5-Dichloro-4-nitropyridine N-oxide
Descripción general
Descripción
3,5-Dichloro-4-nitropyridine N-oxide is a derivative of nitropyridine N-oxide, a class of compounds known for their interesting structural and electronic properties. These compounds are characterized by the presence of electron-accepting groups such as the nitro and N-oxide groups, which play a crucial role in their electronic structure and reactivity .
Synthesis Analysis
The synthesis of nitropyridine N-oxide derivatives, including 3,5-dichloro-4-nitropyridine N-oxide, is not explicitly detailed in the provided papers. However, these compounds are typically synthesized through nitration reactions and subsequent oxidation processes to introduce the N-oxide group. The presence of substituents like chloro groups would likely be introduced through specific halogenation reactions tailored to the pyridine ring .
Molecular Structure Analysis
The molecular structure of 3,5-dichloro-4-nitropyridine N-oxide is closely related to its analogs, such as 3-methyl-4-nitropyridine N-oxide (M4NPO) and 3,5-dimethyl-4-nitropyridine N-oxide (D4NPO). These compounds exhibit significant resonance due to the electron-withdrawing groups, which stabilizes the molecules in less-twisted conformations than those of their related compounds . The twist angles of the nitro group and the N--O distances of the N-oxide group are critical parameters that define their molecular structure .
Chemical Reactions Analysis
The reactivity of 3,5-dichloro-4-nitropyridine N-oxide would be influenced by the electron-withdrawing effects of the nitro and N-oxide groups, as well as the electron-withdrawing or donating nature of any substituents present on the pyridine ring. These effects can lead to intramolecular charge transfer, which is a key factor in the stabilization of these molecules . The presence of halogen substituents like chloro groups can also affect the reactivity, potentially making the compound more susceptible to nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-dichloro-4-nitropyridine N-oxide can be inferred from studies on similar compounds. For instance, the crystal structures of related molecules are often stabilized by weak inter- and intramolecular hydrogen bonds . The vibrational properties, such as IR and Raman spectra, provide insights into the molecular conformation and the presence of hydrogen bonding in the crystal . The electronic structure, including the dipole moment and electrostatic potential, is significantly influenced by the electron-accepting groups and the nature of the substituents .
Aplicaciones Científicas De Investigación
Molecular Structure Analysis : Studies have investigated the molecular structures of compounds similar to 3,5-Dichloro-4-nitropyridine N-oxide. For example, research on 3,5-difluoro-4-nitropyridine N-oxide and 3,5-diamino-4-nitropyridine N-oxide monohydrate revealed insights into their molecular conformations and electron distributions, which are crucial for understanding the behavior of these compounds in chemical reactions and applications (Batsanov, 2000).
Crystal and Molecular Structures : The crystal and molecular structures of derivatives like 3-methyl-4-nitropyridine N-oxide and 3,5-dimethyl-4-nitropyridine N-oxide have been determined, providing insights into their physical and chemical properties (Shiro et al., 1977).
Complex Formation in Reactions : Research has shown that complexation of 4-nitropyridine N-oxides with various acceptors can activate the nitro group for nucleophilic replacement, which is a fundamental aspect of organic synthesis (Nizhnik et al., 2008).
Solvatochromic Indicator Potential : A study on 4-nitropyridine N-oxide evaluated its potential as a solvatochromic indicator for assessing the hydrogen-bond donor ability of solvents. This kind of research is crucial for applications in solvent characterization and chemical analysis (Lagalante et al., 1996).
Direct Arylation and Alkylation : Facile arylation and alkylation of nitropyridine N-oxides through reactions with Grignard reagents have been developed, illustrating the versatility of these compounds in organic synthesis (Zhang & Duan, 2011).
Nonlinear Optical Properties : The nonlinear optical properties of derivatives like 3-methyl-4-nitropyridine N-oxide have been explored, highlighting their potential in applications like second-harmonic generation (Andreazza et al., 1990).
Hydrogen-Bonding Synthons : The structures of cocrystals involving 4-nitropyridine N-oxide and benzenesulfonamide derivatives demonstrated novel hydrogen-bonding synthons, which are critical in the design of pharmaceuticals and materials (Wzgarda-Raj et al., 2022).
Propiedades
IUPAC Name |
3,5-dichloro-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O3/c6-3-1-8(10)2-4(7)5(3)9(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGMWLJJEXNVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=[N+]1[O-])Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441051 | |
| Record name | 3,5-Dichloro-4-nitropyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-nitropyridine N-oxide | |
CAS RN |
18344-58-6 | |
| Record name | 3,5-Dichloro-4-nitropyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



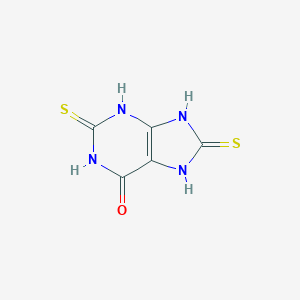
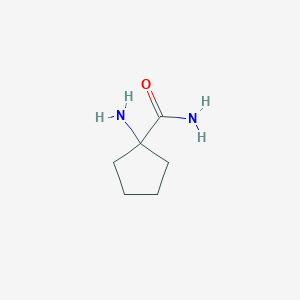
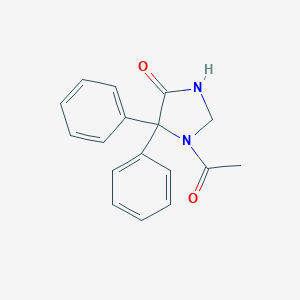
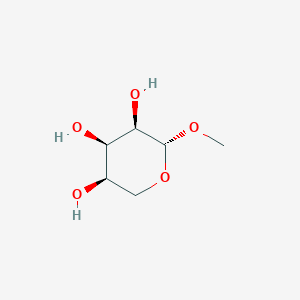
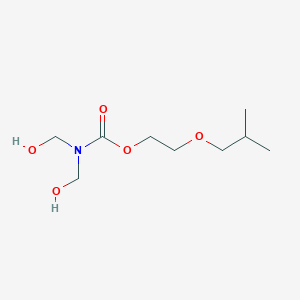

![4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B96513.png)
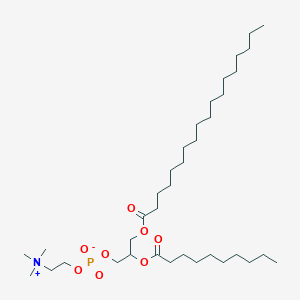

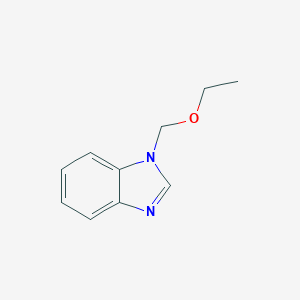
![Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-](/img/structure/B96523.png)

